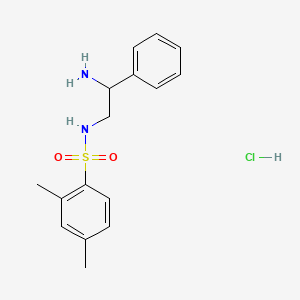

N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride

CAS No.: 1354954-39-4

Cat. No.: VC2828248

Molecular Formula: C16H21ClN2O2S

Molecular Weight: 340.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354954-39-4 |

|---|---|

| Molecular Formula | C16H21ClN2O2S |

| Molecular Weight | 340.9 g/mol |

| IUPAC Name | N-(2-amino-2-phenylethyl)-2,4-dimethylbenzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C16H20N2O2S.ClH/c1-12-8-9-16(13(2)10-12)21(19,20)18-11-15(17)14-6-4-3-5-7-14;/h3-10,15,18H,11,17H2,1-2H3;1H |

| Standard InChI Key | BHLQXMUVFPDKLA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N)C.Cl |

| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N)C.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics and Identifiers

N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride is identified by CAS number 1354954-39-4 and possesses a molecular formula of C16H21ClN2O2S with a molecular weight of 340.9 g/mol. The compound consists of a 2,4-dimethylbenzene sulfonamide group connected to a 2-amino-2-phenylethyl moiety, with the amino group protonated to form the hydrochloride salt. The non-salt form (parent compound) has a molecular formula of C16H20N2O2S and a molecular weight of 304.4 g/mol .

Chemical and Physical Properties

The physicochemical properties of N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride contribute significantly to its biological activity profile and potential pharmaceutical applications. These properties are summarized in Table 1.

Table 1: Key Chemical and Physical Properties of N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride

The hydrochloride salt formation significantly enhances the compound's water solubility compared to the free base, which is advantageous for pharmaceutical formulations and biological testing. The moderate lipophilicity (XLogP3-AA = 2.2) of the parent compound suggests reasonable cell membrane permeability while maintaining sufficient aqueous solubility in its salt form .

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride typically involves a multi-step process outlined in Figure 1. The preparation generally follows this sequence:

-

Reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-amino-2-phenylethylamine

-

Formation of the sulfonamide linkage through nucleophilic substitution

-

Conversion to the hydrochloride salt by treating with hydrochloric acid in an appropriate solvent

This synthetic approach is analogous to methods used for similar sulfonamide compounds, though specific optimizations may be required for this particular structure. The reaction typically proceeds under mild conditions to preserve the stereocenters and avoid side reactions at the primary amine position.

Purification and Characterization

Purification of N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride commonly involves recrystallization techniques, with the hydrochloride salt formation often serving as both a purification step and a means to improve physical properties. Characterization typically employs a combination of spectroscopic methods including NMR, mass spectrometry, and elemental analysis to confirm structural identity and purity.

Biological Activities and Pharmacological Properties

Antimicrobial Mechanisms

N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride exhibits significant potential as an antimicrobial agent through a well-established mechanism. Its sulfonamide structure allows it to mimic para-aminobenzoic acid (PABA), a crucial substrate in bacterial folic acid synthesis. By inhibiting the enzyme dihydropteroate synthase, the compound disrupts bacterial growth and replication, making it a candidate for antibiotic development.

This mechanism is particularly valuable because it targets a pathway that is essential for bacteria but absent in human cells, which obtain folate from dietary sources rather than de novo synthesis. This selectivity contributes to the favorable therapeutic index observed with many sulfonamide antibiotics.

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Understanding the relationship between N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride and structurally similar compounds provides valuable insights into its pharmacological profile. Table 2 presents a comparative analysis of this compound with structurally related sulfonamides.

Table 2: Comparative Analysis of N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride and Related Compounds

The variations in substitution patterns on both the benzene ring and the ethyl linker significantly impact biological activity profiles. The 2,4-dimethyl substitution pattern in the target compound likely influences electron density distribution and binding interactions with target enzymes. Similarly, the presence of the 2-amino-2-phenylethyl group provides a distinct three-dimensional structure that may enhance binding specificity compared to simpler phenylethyl derivatives .

Key Structural Determinants of Activity

Several structural features of N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride are critical for its biological activity:

-

The sulfonamide group (-SO2NH-) is essential for mimicking PABA and inhibiting dihydropteroate synthase

-

The 2,4-dimethyl substitution pattern on the benzene ring likely affects electronic properties and hydrophobic interactions

-

The stereocenter at the 2-position of the ethyl linker (bearing the amino and phenyl groups) potentially influences binding orientation and selectivity

-

The hydrochloride salt formation enhances water solubility while maintaining the core pharmacological properties

Comparative Efficacy Studies

Antimicrobial Spectrum

While detailed comparative efficacy data specific to N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride is limited in the available literature, sulfonamide compounds generally exhibit broad-spectrum activity against gram-positive and gram-negative bacteria. The efficacy is typically evaluated through minimum inhibitory concentration (MIC) determinations against various bacterial strains.

The compound's ability to inhibit dihydropteroate synthase suggests potential activity against organisms that rely on de novo folate synthesis, including many bacterial pathogens and some parasites. This mechanism of action is distinct from many other antibiotic classes, potentially offering advantages against certain resistant strains.

Anticancer Activity Profile

The anticancer potential of N-(2-amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide hydrochloride likely extends across multiple cancer types, though specific efficacy data against different cancer cell lines would require further investigation. Sulfonamide compounds have demonstrated activity against various cancer types including breast, prostate, colorectal, and hematological malignancies.

The multiple potential mechanisms of action in cancer cells—including enzyme inhibition, cell cycle disruption, and induction of apoptosis—suggest a complex activity profile that may be advantageous in addressing the heterogeneous nature of cancer and potential resistance mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume